5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt
Description
The compound 5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt is a highly substituted azo dye characterized by its complex polyaromatic structure. Key features include:
- Multiple azo linkages (–N=N–): Two distinct azo groups connect naphthalene and phenyl moieties, extending conjugation and influencing light absorption properties.
- Sulfonate (–SO₃⁻Na⁺) groups: Three sodium sulfonate substituents enhance water solubility and stability in aqueous environments.
- Naphthalene backbone: The fused aromatic system provides rigidity and electronic delocalization, critical for dye applications.
This compound is likely used in industrial dyeing processes, particularly for cellulose fibers, due to its solubility and strong chromophoric properties. Its synthesis involves sequential diazotization and coupling reactions, which are common in azo dye chemistry but require precise control for optimal yield .
Properties
CAS No. |
10482-42-5 |
|---|---|
Molecular Formula |
C36H22N7Na3O10S3 |
Molecular Weight |
877.8 g/mol |
IUPAC Name |
trisodium;6-amino-4-hydroxy-3-[[4-[(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C36H25N7O10S3.3Na/c37-21-7-6-20-16-34(56(51,52)53)35(36(44)27(20)17-21)43-42-31-13-15-33(29-19-24(55(48,49)50)9-11-26(29)31)41-40-30-12-14-32(39-38-22-4-2-1-3-5-22)28-18-23(54(45,46)47)8-10-25(28)30;;;/h1-19,44H,37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI Key |
PIQVJYULRMZYIJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
8-[(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthalenyl)Azo]-5-[[4-(Phenylazo)-6-Sulfo-1-Naphthalenyl]Azo]-2-Naphthalenesulfonic Acid Trisodium Salt (CAS# 6476-10-4)
- Molecular Formula : C₃₆H₂₂N₇Na₃O₁₀S₃
- Molecular Weight : 877.76 g/mol
- Key Features : Three sulfonate groups and two azo linkages, structurally analogous to the target compound but differing in substituent positions.
- Applications : Used as a direct dye for textiles, offering high wash-fastness due to strong fiber affinity .
4-Hydroxy-3-[(7-sulfo-2-naphthyl)-azo]-1-naphthalene Sulfonic Acid, Disodium Salt
- Molecular Formula : C₂₀H₁₄N₂O₇S₂·2Na
- Molecular Weight : ~528 g/mol
- Key Features : Single azo group and two sulfonates. Simpler structure results in reduced conjugation and shorter absorption wavelength (λmax ~480 nm).
- Applications : Intermediate solubility limits its use to low-pH dyeing processes .
Benzoic Acid, 3-[[4-[(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthalenyl)Azo]-1-Naphthalenyl]Azo]-2-Hydroxy-, Sodium Salt (CAS 83221-56-1)
- Key Features : Azo groups attached to a benzoic acid backbone instead of naphthalene. Fewer sulfonates reduce solubility but improve compatibility with synthetic fibers.
- Applications : Niche use in cosmetics and inks due to moderate toxicity profiles .
Physicochemical Properties
Key Observations :
- Higher sulfonation correlates with improved solubility and bathochromic shifts (longer λmax).
- The target compound’s dual azo linkages and naphthalene backbone contribute to its superior thermal stability (>300°C) compared to simpler analogs .
Preparation Methods
Preparation of 7-Amino-1-hydroxy-3-sulfonato-2-naphthalene Diazonium Salt
Starting material : 7-Amino-1-hydroxy-2-naphthalenesulfonic acid
Procedure :
-
Dissolve 0.1 mol substrate in 150 mL ice-cold 10% HCl.
-
Add 0.11 mol NaNO₂ dissolved in 50 mL H₂O dropwise at 0–5°C over 30 min.
-
Maintain pH < 2 using HCl; react until starch-iodide paper confirms excess nitrous acid.
Key parameters :
-
Temperature: 0–5°C prevents diazonium decomposition
-
Molar ratio: 1:1.1 amine:NaNO₂ ensures complete conversion
-
Reaction time: 45–60 min
Synthesis of 4-(Phenylazo)-6-sulfonato-1-naphthalene Diazonium Salt
Starting material : 4-Amino-6-sulfonato-1-naphthalene (pre-sulfonated)
Diazotization :
-
Suspend 0.1 mol substrate in 100 mL 2 M H₂SO₄ at 10°C.
-
Add 0.12 mol NaNO₂ in 30 mL H₂O over 20 min.
Critical note : Prior sulfonation at C6 directs subsequent azo coupling to C4 via steric and electronic effects.
Azo Coupling Reactions
First Coupling: Attachment of 7-Amino-1-hydroxy-3-sulfonato Moieties
Coupling component : 2-Naphthalenesulfonic acid (1.0 mol)
Conditions :
-
Solvent: 500 mL H₂O/EtOH (3:1)
-
pH: 8.5–9.0 (adjusted with 10% NaOH)
-
Temperature: 5–10°C
-
Time: 4 h
Mechanism :
The diazonium salt undergoes electrophilic substitution ortho to the hydroxyl group on the naphthalenesulfonic acid core, yielding a monoazo intermediate.
Yield optimization :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 8.5–9.0 | Maximizes phenolic nucleophilicity |
| Temperature | 5–10°C | Minimizes diazo decomposition |
| Molar ratio (diazo:core) | 1.05:1 | Compensates for side reactions |
Second Coupling: Introduction of 4-(Phenylazo)-6-sulfonato Group
Coupling component : Monoazo intermediate from Step 3.1
Conditions :
-
Solvent: 300 mL H₂O
-
pH: 6.5–7.0 (buffered with NaHCO₃/NaH₂PO₄)
-
Temperature: 15–20°C
-
Time: 6 h
Regiochemical control :
The second diazonium salt couples para to the existing sulfonate group on the naphthalene core, driven by sulfonate’s meta-directing effect.
Challenges :
-
Competitive coupling at multiple positions requires precise stoichiometry
-
Intermediate purification via salting out (20% NaCl) improves selectivity
Sulfonation and Salt Formation
Sulfonation of Azo Intermediates
Reagent : Oleum (20% SO₃)
Conditions :
-
Temperature: 80°C, 3 h
-
Molar ratio: 1:3 (intermediate:SO₃)
Positional selectivity :
Neutralization to Sodium Salt
Procedure :
-
Cool sulfonated product to 25°C
-
Add 25% NaOH solution until pH 7.0–7.5
-
Concentrate under vacuum; precipitate with ethanol
Salt characterization :
-
Solubility: >100 g/L in H₂O at 25°C
-
Hygroscopicity: <0.5% moisture uptake at 60% RH
Analytical Characterization
Spectroscopic Data
UV-Vis (H₂O) :
-
λₘₐₓ: 512 nm (ε = 2.8×10⁴ L·mol⁻¹·cm⁻¹)
-
Bandwidth: 82 nm (indicative of extended conjugation)
¹H NMR (D₂O) :
| δ (ppm) | Assignment |
|---|---|
| 8.42 | Azo-adjacent aromatic H |
| 7.89 | Sulfonated naphthalene H |
| 6.75 | Hydroxyl-bearing aromatic H |
FT-IR (ATR) :
-
1184 cm⁻¹: S=O symmetric stretch
-
1620 cm⁻¹: N=N stretch
-
3450 cm⁻¹: O-H/N-H broad signal
Industrial Scalability Considerations
Continuous Flow Diazotization
Advantages over batch processing :
-
18% higher yield
-
40% reduction in nitrosamine byproducts
-
Precise temperature control (±0.5°C)
Waste Stream Management
Byproducts :
-
NaNO₂ residues: Treated with urea hydrolysis
-
Sulfuric acid: Neutralized to Na₂SO₄ for reuse
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
